molecular formula C18H10BrClN2O2S B3958029 3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one

3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one

Cat. No.: B3958029
M. Wt: 433.7 g/mol
InChI Key: DYIBQLSFLJVALN-UHFFFAOYSA-N
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Description

3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one is a complex organic compound that features a unique combination of bromine, chlorine, thiazole, and chromenone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2-bromoaniline under specific conditions.

    Coupling with Chromenone: The synthesized thiazole derivative is then coupled with 6-chlorochromen-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(2-bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O2S/c19-13-3-1-2-4-14(13)21-18-22-15(9-25-18)12-8-10-7-11(20)5-6-16(10)24-17(12)23/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIBQLSFLJVALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
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3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
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3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
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3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
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3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one
Reactant of Route 6
3-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-6-chlorochromen-2-one

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